N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C26H26N2O2. This compound is known for its unique structural features, which include a biphenyl core and a cyclohexylcarbamoyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of biphenyl-4-carboxylic acid with 2-(cyclohexylcarbamoyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohexylcarbamoyl)phenyl]furan-2-carboxamide
- N-[2-(cyclohexylcarbamoyl)phenyl]thiophene-2-carboxamide
- N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-2-carboxamide
Uniqueness
N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H26N2O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C26H26N2O2/c29-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)28-24-14-8-7-13-23(24)26(30)27-22-11-5-2-6-12-22/h1,3-4,7-10,13-18,22H,2,5-6,11-12H2,(H,27,30)(H,28,29) |
InChI Key |
IFSYRLNDRNBLSP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.